![molecular formula C16H23NO B14062328 1-Benzyl-4-cyclobutylpiperidin-4-ol](/img/structure/B14062328.png)
1-Benzyl-4-cyclobutylpiperidin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-4-cyclobutylpiperidin-4-ol typically involves the use of piperidine as a starting material. One common synthetic route includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Another method involves the reaction of 1-benzoyl-4-piperidine carboxylic acid with appropriate reagents to yield the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-cyclobutylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-Benzyl-4-cyclobutylpiperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-cyclobutylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
1-Benzyl-4-cyclobutylpiperidin-4-ol can be compared with other piperidine derivatives such as:
1-Benzyl-4-hydroxypiperidine: Similar in structure but lacks the cyclobutyl group, which may affect its biological activity.
1-Benzyl-4-piperidinol: Another closely related compound with similar chemical properties but different pharmacological profiles.
The uniqueness of this compound lies in its cyclobutyl group, which can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and research .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-benzyl-4-cyclobutylpiperidin-4-ol |
InChI |
InChI=1S/C16H23NO/c18-16(15-7-4-8-15)9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2 |
InChI Key |
CYVYTDYUSUZQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCN(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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